molecular formula C8H9NO3 B122808 2-Amino-5-methoxybenzoic acid CAS No. 6705-03-9

2-Amino-5-methoxybenzoic acid

Cat. No.: B122808
CAS No.: 6705-03-9
M. Wt: 167.16 g/mol
InChI Key: UMKSAURFQFUULT-UHFFFAOYSA-N
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Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules during its use as a reagent in the synthesis of complex molecules . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.

Cellular Effects

The cellular effects of 2-Amino-5-methoxybenzoic acid are not well-documented. Given its role in the synthesis of various complex molecules, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of various complex molecules, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be dependent on the specific synthesis process and the other compounds involved.

Metabolic Pathways

Given its role in the synthesis of various complex molecules, it is likely that it interacts with various enzymes and cofactors .

Transport and Distribution

Given its role in the synthesis of various complex molecules, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in the synthesis of various complex molecules, it is likely that it is directed to specific compartments or organelles depending on the specific synthesis process and the other compounds involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-methoxybenzoic acid involves the reaction of methoxybenzaldehyde with sodium hypochlorite (NaClO) under alkaline conditions to form an intermediate, which is then acidified to yield the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as methylation, thiocyanation, ethylation, oxidation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and amines .

Comparison with Similar Compounds

Comparison: 2-Amino-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-5-methylbenzoic acid, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the presence of the methoxy group differentiates it from 2-Amino-4-chlorobenzoic acid and 2-Amino-4-bromobenzoic acid, which have halogen substituents that affect their chemical behavior and applications .

Properties

IUPAC Name

2-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSAURFQFUULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298930
Record name 2-Amino-5-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-03-9
Record name 6705-03-9
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Record name 2-Amino-5-methoxybenzoic acid
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Record name 2-Amino-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

By way of example, and as shown in Example 7 and Scheme 1 below, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine may be prepared from 2-nitro-5-methoxybenzoic acid as follows. The nitro group of 2-nitro-5-methoxybenzoic acid is reduced, using H2 with Pd/C as a catalyst, to give 2-amino-5-methoxybenzoic acid. 2-amino-5-methoxybenzoic acid may be diazotized with NaNO2, and then treated with Na2S2, to provide a stable disulfide compound. Without further purification, the stable disulfide compound may be treated with SOCl2, and then reacted with 2-chloroethylamine, in the presence of Et3N, to give an amide. The amide compound may then be converted to a cyclized compound via a one-pot procedure, as follows. A reducing reagent (such as trimethylphosphine or triphenylphosphine) and a base (such as triethylamine) may be added to a solution of the amide compound in THF (tetrahydrofuran). The resulting reaction mixture may then be refluxed for 3 h. The reducing agent (trimethylphosphine or triphenylphine) cleaves the disulfide (S—S) to its monosulfide (—S), which, in situ, undergoes intramolecular cyclization with the chloride to yield a cyclized amide. The cyclized amide may then be reduced with LiAlH4 to yield the 1,4-benzothiazepine intermediate, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. JTV-519 may then be prepared from 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine by reacting the 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine with 3-bromopropionic chloride, and then reacting the resulting compound with 4-benzyl piperidine.
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Synthesis routes and methods II

Procedure details

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) was hydrogenated over Pd/C (10% c, 300 mg) in THF (250 mL) at room temperature under H2 balloon. The mixture was stirred for 18 h. After the reaction was completed, the catalyst was removed by filtration over Celite and the filtrate was concentrated to afford 25.0 g of 2-amino-5-methoxybenzoic acid as a brown solid (98%). LCMS m/z=168.1 (M+1), 150.1 (M−17) (Method B) (retention time=0.53 min) 1H NMR (400 MHz, DMSO-d6): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H).
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30 g
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250 mL
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300 mg
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Synthesis routes and methods III

Procedure details

To a stirred solution of NaH (washed three times with dry THF to remove oil, 0.145 g, 1.1 eq) in dry DMF (5 mL, CaH2 dried), 420 mg of methyl 3-hydroxy- 6-aminobenzoate (E) was added in 3 mL of DMF immediately followed by MeI (443 mg [0.195 m], 1.2 eq), and stirred at room temperature under argon for 16 hr, at which time TLC indicated the absence of E. 200 mL of CH2Cl2 was added and the mixture was extracted with brine (5×100 ml); the organic solvent was evaporated; the crude product was added to 200 mg of NaOH in 5 mL of water; and the reaction mixture was heated at 70° C. for 2 hr. The reaction mixture was neutralized to pH 7.0 with dilute HCl and extracted with CH2Cl2 (5×25 mL). The organic layer was dried over Na2SO4 and evaporated under reduced pressure to yield crude product, which was applied to silica gel (230-400 mesh and eluted with EtOAc/MeOH, 50:1) to yield product 39, 206 mg (yield 45%).
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443 mg
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200 mL
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45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-5-methoxybenzoic acid in neoglycoside synthesis?

A1: this compound acts as a nucleophilic catalyst in the acid-catalyzed formation of MeON-neoglycosides []. This means it enhances the rate of the reaction between a sugar and a methanol (MeOH) molecule, leading to the formation of a neoglycoside. This catalytic activity significantly reduces reaction times compared to uncatalyzed reactions, improving the efficiency of neoglycoside synthesis.

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: While the provided research doesn't delve into the specific mechanism of catalysis, it highlights that aniline derivatives, like this compound, possess this catalytic ability []. The presence of the amino group (-NH2) and the methoxy group (-OCH3) on the benzene ring likely plays a role in its interaction with the reactants, facilitating the formation of the neoglycoside product. Further investigation into the reaction mechanism would provide a more detailed understanding of the structure-activity relationship.

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